Aurein 2.4 is a bioactive peptide derived from the skin secretions of the Australian tree frog, Litoria aurea. It belongs to a class of compounds known as antimicrobial peptides, which are crucial for the innate immune response in various organisms. Aurein 2.4 exhibits significant antimicrobial properties, making it a subject of interest in both scientific research and potential therapeutic applications.
Aurein 2.4 is sourced from the skin of Litoria aurea, which produces a variety of peptides that serve as natural antimicrobial agents. These peptides play a vital role in protecting the frog from pathogens in its environment.
Aurein 2.4 is classified as an antimicrobial peptide, specifically within the aurein family. This family is characterized by its ability to disrupt microbial membranes, leading to cell lysis and death. The peptide is notable for its cationic nature and amphipathic structure, which contribute to its biological activity.
The synthesis of Aurein 2.4 is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids into a peptide chain anchored to a solid resin.
Aurein 2.4 has a unique molecular structure characterized by its amphipathic nature, which includes hydrophobic and hydrophilic regions that facilitate interaction with microbial membranes.
Aurein 2.4 can undergo several chemical reactions that modify its structure and enhance its properties:
The mechanism through which Aurein 2.4 exerts its antimicrobial effects involves interaction with bacterial membranes:
Research indicates that Aurein 2.4 has potent activity against various bacterial strains, demonstrating low minimum inhibitory concentrations (MICs) that highlight its effectiveness as an antimicrobial agent .
Aurein 2.4 has diverse applications across multiple fields:
Aurein 2.4 is a 16-residue antimicrobial peptide (AMP) (Sequence: GLFDIVKKVVGTLAGL-NH₂
) originally isolated from the granular gland secretions of the Australian green and golden bell frog (Litoria aurea) [9]. This species inhabits coastal wetlands where its skin secretions form a critical component of innate immune defense against environmental pathogens. The evolutionary conservation of aurein peptides across related Litoria species (e.g., Litoria raniformis) underscores their adaptive role in preventing microbial colonization in amphibian habitats [5] [9]. Field studies indicate that aurein secretion increases during stress or injury, suggesting its function extends beyond static defense to active wound protection [9]. The peptide’s cationic and hydrophobic properties enable rapid targeting of microbial membranes, providing an immediate barrier against infection in the frog’s aquatic environment [10].
Aurein 2.4 belongs to the aurein-2 subfamily, distinguished from other aureins by its length, charge distribution, and C-terminal amidation. Key structural and functional comparisons within the aurein family are shown in Table 1 below:
Table 1: Classification and Physicochemical Properties of Select Aurein Peptides
Peptide | Sequence | Length | Net Charge | Hydrophobic Residues (%) | Primary Activity |
---|---|---|---|---|---|
Aurein 1.2 | GLFDIIKKIAESF-NH₂ | 13 | +1 | 54% | Broad-spectrum antimicrobial, anticancer |
Aurein 2.4 | GLFDIVKKVVGTLAGL-NH₂ | 16 | +1 | 56% | Anti-Gram-positive bacteria |
Aurein 2.3 | GLFDIVKKVVGAIGSL-NH₂ | 16 | +1 | 56% | Antimicrobial |
Aurein 3.1 | GLFDIIKKIAESF-NH₂ | 13 | +1 | 54% | Antimicrobial |
Structurally, aurein 2.4 adopts a flexible α-helical conformation in membrane-mimetic environments (e.g., lipid bilayers or trifluoroethanol solutions) [10]. This amphipathic helix features a polar face with cationic residues (Lys⁷, Lys⁸) and a hydrophobic face dominated by Val, Ile, and Leu. Its C-terminal amidation enhances membrane binding by eliminating the negative charge [10]. Aurein 2.4 shares a conserved N-terminal motif (GLFDIVKK
) with other aurein-2 peptides (e.g., aurein 2.2–2.3), but diverges at the C-terminal domain, which influences lipid selectivity and potency [9] [10].
Aurein 2.4 was first isolated and characterized in 2000 during systematic screening of Litoria aurea skin secretions [9]. Its discovery coincided with growing interest in amphibian AMPs as templates for novel antibiotics, particularly against drug-resistant Gram-positive pathogens. Early functional studies revealed aurein 2.4’s efficacy against Staphylococcus aureus (MIC = 25 μg/mL) and Micrococcus luteus (MIC = 25 μg/mL), positioning it as a narrower-spectrum alternative to broader aureins like aurein 1.2 [9]. This specificity sparked research into structure-activity relationships (SAR) within the aurein family, particularly the role of valine-rich C-terminal domains in modulating activity [10]. Aurein 2.4’s discovery also contributed to the recognition that even minor sequence variations (e.g., aurein 2.3 vs. 2.4) profoundly alter biological function, driving rational design approaches in peptide-based therapeutics [7] [10].
Table 2: Antimicrobial Spectrum of Aurein 2.4
Target Pathogen | Minimal Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 μg/mL |
Staphylococcus epidermidis | 25 μg/mL |
Micrococcus luteus | 25 μg/mL |
Streptococcus uberis | 25 μg/mL |
Bacillus cereus | 25 μg/mL |
Leuconostoc lactis | 12 μg/mL |
Structural Characteristics and Mechanism of Action
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1